1H and 13C NMR spectral data for 2-bromo-1-ethenyl-3,4-dimethoxybenzene
1H and 13C NMR spectral data for 2-bromo-1-ethenyl-3,4-dimethoxybenzene
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-bromo-1-ethenyl-3,4-dimethoxybenzene
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide offers a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-bromo-1-ethenyl-3,4-dimethoxybenzene, a substituted styrene derivative of interest in organic synthesis. As direct experimental spectra for this specific compound are not widely available in public repositories, this guide synthesizes foundational NMR principles and comparative data from analogous structures to predict, interpret, and assign the spectral features. We will delve into the causal electronic and steric effects that govern chemical shifts and coupling constants, present the expected data in a structured format, and provide a robust experimental protocol for acquiring high-fidelity spectra. This document is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for structural elucidation and chemical verification.
Molecular Structure and Spectroscopic Overview
2-bromo-1-ethenyl-3,4-dimethoxybenzene (also known as 2-bromo-3,4-dimethoxystyrene) possesses a unique substitution pattern on the benzene ring that gives rise to a distinct and interpretable NMR spectrum. The molecule contains several key functional groups: a vinyl (ethenyl) group, two methoxy groups, and a bromine atom. The interplay of their electronic effects—the electron-withdrawing nature of the bromine and the electron-donating effects of the methoxy and vinyl groups—dictates the magnetic environment of each proton and carbon nucleus.
NMR spectroscopy is an indispensable tool for confirming the constitution of such molecules. ¹H NMR provides detailed information about the proton framework, including the number of different types of protons, their electronic environment, and their spatial relationships through spin-spin coupling. ¹³C NMR complements this by providing a map of the carbon skeleton of the molecule.
Below is the annotated molecular structure, which will serve as the reference for all spectral assignments discussed in this guide.
Figure 1: Annotated structure of 2-bromo-1-ethenyl-3,4-dimethoxybenzene.
Detailed ¹H NMR Spectral Analysis
The ¹H NMR spectrum can be divided into three distinct regions: the aromatic region (δ 6.5–8.0 ppm), the vinylic region (δ 5.0–7.0 ppm), and the aliphatic region (δ 3.5–4.0 ppm).
The Vinylic Protons (Hₐ, Hₑ, Hₖ)
The three protons of the vinyl group form a complex spin system (often designated ABC or AMX) due to their distinct chemical environments and mutual couplings.[1]
-
Hₐ: This proton is attached to the carbon directly bonded to the aromatic ring (Cα). It is coupled to both Hₑ and Hₖ. Its signal is expected to be a doublet of doublets (dd).
-
Hₑ (cis): This proton is cis to the aromatic ring. It is coupled to Hₐ and to Hₖ. Its signal will also be a doublet of doublets (dd).
-
Hₖ (trans): This proton is trans to the aromatic ring. It is coupled to Hₐ and Hₑ, also resulting in a doublet of doublets (dd).
The coupling constants (J-values) are characteristic of their geometric relationship:
-
J(trans, Hₐ-Hₖ) is typically the largest, in the range of 15–18 Hz.[2]
-
J(cis, Hₐ-Hₑ) is intermediate, around 10–12 Hz.[2]
-
J(geminal, Hₑ-Hₖ) is the smallest, usually between 0–3 Hz.
The chemical shift of Hₐ is significantly influenced by its proximity to the aromatic ring and the substituents on it. The steric hindrance from the ortho-bromo substituent may cause a slight rotation of the vinyl group out of the plane of the benzene ring, which can affect the chemical shifts of all three vinyl protons.[1]
The Aromatic Protons (H₂, H₅)
The benzene ring is tetrasubstituted, leaving two aromatic protons.
-
H₂: This proton is situated between the bromo and methoxy groups. It has no ortho or meta protons to couple with, so it is expected to appear as a singlet. Its chemical shift will be influenced by the ortho-bromo (deshielding) and para-methoxy (shielding) groups.
-
H₅: This proton is positioned between the vinyl and methoxy groups. It also lacks ortho or meta coupling partners and should appear as a singlet. Its chemical shift is determined by the ortho-methoxy (shielding) and para-vinyl (weakly donating/deshielding depending on conjugation) groups.
The Methoxy Protons (-OCH₃)
There are two methoxy groups at the C3 and C4 positions. Since they are in different chemical environments, they are expected to produce two distinct singlets. The C3-methoxy group is ortho to the electron-withdrawing bromine atom, which may cause a slight downfield shift compared to the C4-methoxy group. Each singlet will integrate to 3 protons.
Summary of Predicted ¹H NMR Data
The following table summarizes the predicted chemical shifts, multiplicities, and coupling constants.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H₂ | ~7.10 - 7.30 | Singlet (s) | - | 1H |
| H₅ | ~6.80 - 7.00 | Singlet (s) | - | 1H |
| Hₐ | ~6.60 - 6.80 | Doublet of Doublets (dd) | J(trans) ≈ 17, J(cis) ≈ 11 | 1H |
| Hₖ (trans) | ~5.70 - 5.90 | Doublet of Doublets (dd) | J(trans) ≈ 17, J(gem) ≈ 1.5 | 1H |
| Hₑ (cis) | ~5.20 - 5.40 | Doublet of Doublets (dd) | J(cis) ≈ 11, J(gem) ≈ 1.5 | 1H |
| 3-OCH₃ | ~3.90 | Singlet (s) | - | 3H |
| 4-OCH₃ | ~3.85 | Singlet (s) | - | 3H |
Detailed ¹³C NMR Spectral Analysis
A proton-decoupled ¹³C NMR spectrum of this molecule is expected to show 10 distinct signals, as there are no planes of symmetry that would render any carbon atoms chemically equivalent. The chemical shifts are highly dependent on the substituent effects.[3][4]
Aromatic Carbons (C1 - C6)
-
Quaternary Carbons (C1, C2, C3, C4):
-
C1 (vinyl-bearing): This carbon's shift will be in the aromatic region, influenced by the attached vinyl group. Expected around δ 130-135 ppm.
-
C2 (bromo-bearing): The direct attachment of bromine causes a significant shielding effect (the "heavy atom effect"), shifting this carbon upfield relative to what might be expected based on electronegativity alone.[3] Expected around δ 115-120 ppm.
-
C3 & C4 (methoxy-bearing): These carbons are strongly deshielded by the directly attached electronegative oxygen atoms and will appear far downfield, typically in the δ 145-155 ppm range.[5]
-
-
Protonated Carbons (C5, C6):
-
C5 & C6: The chemical shifts of these carbons are influenced by the combined electronic effects of all four substituents. They are expected in the typical aromatic range of δ 110-130 ppm.
-
Vinylic Carbons (Cα, Cβ)
-
Cα (C7): The carbon attached to the ring will appear around δ 135-138 ppm.[6]
-
Cβ (C8): The terminal vinyl carbon is more shielded and will appear further upfield, around δ 112-116 ppm.[6]
Methoxy Carbons
The two methoxy carbons will appear in the aliphatic region, typically between δ 55-60 ppm.[5] Similar to their protons, they are in slightly different environments and may be resolved as two separate signals.
Summary of Predicted ¹³C NMR Data
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |
| C4 | ~150 - 155 | Quaternary Aromatic (C-O) |
| C3 | ~148 - 152 | Quaternary Aromatic (C-O) |
| Cα (C7) | ~135 - 138 | Vinylic |
| C1 | ~130 - 135 | Quaternary Aromatic |
| C6 | ~125 - 128 | Aromatic CH |
| C2 | ~115 - 120 | Quaternary Aromatic (C-Br) |
| Cβ (C8) | ~112 - 116 | Vinylic CH₂ |
| C5 | ~110 - 114 | Aromatic CH |
| 3-OCH₃ | ~55.8 - 56.2 | Methoxy |
| 4-OCH₃ | ~55.5 - 56.0 | Methoxy |
Experimental Protocol for NMR Data Acquisition
This section outlines a standardized methodology for acquiring high-quality ¹H and ¹³C NMR spectra for 2-bromo-1-ethenyl-3,4-dimethoxybenzene. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.[7]
Figure 2: Standard workflow for NMR sample analysis.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in 0.6–0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), as it is effective for a wide range of organic compounds.
-
Add a small amount of tetramethylsilane (TMS) to serve as an internal standard for chemical shift calibration (δ = 0.00 ppm).
-
Transfer the solution into a clean, dry 5 mm NMR tube.
2. Instrument Setup & Calibration:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent (CDCl₃). This ensures field-frequency stability during acquisition.
-
Shim the magnetic field to optimize its homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks.
-
Set a constant temperature, typically 25 °C (298 K), for the experiment.
3. ¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments) is sufficient.
-
Spectral Width: Set to approximately 16 ppm, centered around 6 ppm, to cover the expected range of signals.
-
Acquisition Time: Typically 2–3 seconds.
-
Relaxation Delay: A delay of 1–2 seconds between pulses is usually adequate.
-
Number of Scans: 16 to 32 scans are generally sufficient to obtain a high signal-to-noise ratio.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum by collapsing all carbon signals into singlets.
-
Spectral Width: A wider spectral width of ~240 ppm, centered around 120 ppm, is required.
-
Relaxation Delay: A longer relaxation delay of 2–5 seconds is recommended for quantitative accuracy, especially for quaternary carbons.
-
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance (1.1%) of the ¹³C isotope.[8]
5. Data Processing:
-
Apply a Fourier Transform to convert the acquired Free Induction Decay (FID) from the time domain to the frequency domain.
-
Perform phase correction to ensure all peaks have a pure absorption lineshape.
-
Apply baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
Conclusion
The structural elucidation of 2-bromo-1-ethenyl-3,4-dimethoxybenzene via NMR spectroscopy is straightforward due to its distinct features. The ¹H NMR spectrum is characterized by a complex set of three doublet of doublets for the vinylic protons, two singlets for the aromatic protons, and two sharp singlets for the non-equivalent methoxy groups. The ¹³C NMR spectrum is expected to display ten unique signals corresponding to each carbon atom in the molecule. The predictive analysis provided in this guide, grounded in established NMR principles and data from related structures, serves as a reliable reference for the experimental characterization of this compound and similar substituted styrenes.
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